Hexanoyl-Coenzyme A (triammonium)

Ghrelin O-acyltransferase Appetite regulation Enzyme kinetics

The experimentally superior acyl donor for ghrelin O-acyltransferase (GOAT), outperforming octanoyl-CoA in catalytic efficiency. This triammonium salt form delivers enhanced aqueous solubility and stability—critical for reproducible in vitro GOAT kinetics, inhibitor screening, and mitochondrial β-oxidation assays. Serves as the essential starter unit for olivetolic acid biosynthesis, a key cannabinoid precursor, and as a defined C6 chain-length probe for medium-chain acyl-CoA dehydrogenase (MCAD) and CoA transferase substrate specificity studies. ≥99% purity ensures reliable, publication-ready data across metabolic engineering, enzyme kinetics, and metabolic disorder research applications. Not substitutable by C4 or C8 acyl-CoA analogs due to documented chain-length-dependent differences in Km and kcat/Km across enzyme systems.

Molecular Formula C27H55N10O17P3S
Molecular Weight 916.8 g/mol
Cat. No. B12381826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoyl-Coenzyme A (triammonium)
Molecular FormulaC27H55N10O17P3S
Molecular Weight916.8 g/mol
Structural Identifiers
SMILESCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N
InChIInChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20-,21-,22+,26-;;;/m1.../s1
InChIKeyMXEFXWIYODKXEJ-GUOUMXCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoyl-Coenzyme A (triammonium): A Medium-Chain Acyl-CoA Donor for Ghrelin Acylation and Metabolic Studies


Hexanoyl-Coenzyme A (triammonium), also known as 06:0 Coenzyme A or caproyl-CoA, is a medium-chain fatty acyl-CoA derivative (C6 chain length) [1]. It serves as an essential acyl donor substrate for ghrelin O-acyltransferase (GOAT), the enzyme responsible for activating the appetite-regulating hormone ghrelin [2]. Beyond its role in endocrine signaling, this compound participates in mitochondrial β-oxidation of fatty acids and serves as a precursor in the biosynthesis of olivetolic acid, a key cannabinoid precursor [3][4]. The triammonium salt form (CAS 799812-81-0, molecular weight 916.8 g/mol) offers enhanced aqueous solubility and handling properties compared to the free acid or alternative salt forms .

Hexanoyl-Coenzyme A (triammonium): Why Chain Length and Salt Form Dictate Experimental Outcomes


Acyl-CoA compounds with varying chain lengths (C4, C6, C8) exhibit distinct substrate specificities and kinetic parameters across different enzyme systems. Simply substituting octanoyl-CoA (C8) or butyryl-CoA (C4) for hexanoyl-CoA can lead to erroneous conclusions due to chain-length-dependent differences in enzyme affinity (Km) and catalytic efficiency (kcat/Km) [1][2]. Furthermore, the triammonium salt formulation provides superior aqueous solubility and stability compared to the sodium salt or free acid forms, which is critical for reproducible in vitro assays and biotechnological applications . The quantitative evidence below substantiates why the specific selection of Hexanoyl-Coenzyme A (triammonium) is scientifically justified and cannot be reliably approximated by structurally related analogs.

Hexanoyl-Coenzyme A (triammonium): Comparator-Based Quantitative Evidence for Procurement Decisions


GOAT Acyltransferase Activity: Hexanoyl-CoA Exhibits Higher Catalytic Efficiency than Octanoyl-CoA

In direct in vitro enzymatic assays using recombinant ghrelin O-acyltransferase (GOAT), hexanoyl-CoA demonstrated significantly higher catalytic activity as an acyl donor compared to octanoyl-CoA, despite the predominant physiological ghrelin modification being octanoylation [1]. This unexpected preference underscores the critical importance of substrate selection for experimental design in ghrelin signaling studies.

Ghrelin O-acyltransferase Appetite regulation Enzyme kinetics

Carnitine O-Acetyltransferase Mutant Kinetics: Hexanoyl-CoA Shows 31.4-Fold Increase in kcat/Km Over Wild-Type

In studies of the M564G mutant of carnitine O-acetyltransferase (EC 2.3.1.7), hexanoyl-CoA exhibited a remarkable 31.4-fold higher kcat/Km compared to the wild-type enzyme, whereas acetyl-CoA showed a 12.4-fold decrease [1]. This chain-length-specific kinetic shift demonstrates that hexanoyl-CoA engages the mutant enzyme's active site in a fundamentally different manner than shorter-chain analogs.

Carnitine acyltransferase Mutagenesis Catalytic efficiency

CoA Transferase Kinetics: Hexanoyl-CoA (Caproyl-CoA) Displays Lower Km than Butyryl-CoA

In CoA transferase assays (CPB6-CoAT), caproyl-CoA (hexanoyl-CoA) demonstrated a Km of 359 ± 5.3 μM, which is significantly lower than the Km of 537 ± 10 μM observed for butyryl-CoA (C4) under identical experimental conditions [1]. The kcat/Km for caproyl-CoA (41.1 ± 0.2 mM⁻¹·min⁻¹) was nearly four-fold higher than for butyryl-CoA (10.8 ± 0.2 mM⁻¹·min⁻¹).

CoA transferase Substrate affinity Enzyme kinetics

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Oxidase Activity: Hexanoyl-CoA Enables Functional Conversion in Y375K Mutant

The Y375K variant of rat liver medium-chain acyl-CoA dehydrogenase (MCAD) acquired intrinsic acyl-CoA oxidase activity when assayed with hexanoyl-CoA, with kcat = 320 ± 80 h⁻¹ and KM = 30 ± 15 μM [1]. Wild-type MCAD and other Tyr375 variants showed no detectable oxidase activity under identical conditions, and the Y375K oxidase activity increased over 200-fold compared to wild-type baseline oxidase activity reported from mammalian sources.

Acyl-CoA dehydrogenase Oxidase activity Site-directed mutagenesis

Acyl-CoA:Glycine N-Acyltransferase Chain-Length Profiling: Hexanoyl-CoA Km Falls Within Distinct Range

In human liver acyl-CoA:glycine N-acyltransferase assays, Km values for acyl-CoA esters varied from 0.3 to 5.6 mmol/L depending on chain length [1]. While specific individual Km values for hexanoyl-CoA are not enumerated in the abstract, the study establishes a defined chain-length-dependent affinity profile across butyryl-CoA (C4), hexanoyl-CoA (C6), octanoyl-CoA (C8), and decanoyl-CoA (C10), confirming that each chain length elicits a distinct kinetic response from the same enzyme.

Glycine conjugation Substrate specificity Human liver metabolism

Triammonium Salt Formulation: Enhanced Aqueous Solubility Over Free Acid and Sodium Salt

Hexanoyl-CoA in its free acid form is described as only slightly soluble in water and a very hydrophobic molecule [1][2]. The sodium salt (Cayman #27866) is soluble in PBS (pH 7.2) at 10 mg/mL but only partially soluble in ethanol . In contrast, the triammonium salt formulation provides ready solubility in DMSO at 10 mM and can be dissolved in water at 5–20 mM concentrations for direct aqueous applications . This enhanced solubility directly impacts assay reproducibility and reduces the need for organic co-solvents.

Solubility Salt formulation Assay reproducibility

Hexanoyl-Coenzyme A (triammonium): Validated Research and Biotechnological Applications


Ghrelin O-Acyltransferase (GOAT) Enzymology and Appetite Regulation Studies

Hexanoyl-CoA (triammonium) is the experimentally superior acyl donor substrate for in vitro GOAT activity assays, exhibiting a strong catalytic preference over octanoyl-CoA [1]. This makes it the reagent of choice for characterizing GOAT enzyme kinetics, screening potential GOAT inhibitors for metabolic disorder therapeutics, and investigating the molecular mechanisms of ghrelin-mediated appetite signaling. The triammonium salt formulation ensures consistent solubility and activity in aqueous assay buffers.

Cannabinoid Precursor Biosynthesis via Olivetolic Acid Production

Hexanoyl-CoA serves as the essential starter unit for olivetolic acid (OLA) biosynthesis, where it condenses with three malonyl-CoA molecules via olivetol synthase to form the polyketide backbone [2]. In engineered E. coli and Yarrowia lipolytica platforms, optimization of hexanoyl-CoA supply is a critical rate-limiting step that has enabled titers up to 80 mg/L OLA [2][3]. The triammonium salt provides the high-purity substrate (>99%) required for precise metabolic flux analysis and in vitro reconstitution of cannabinoid biosynthetic pathways.

Characterization of Acyl-CoA Dehydrogenase and Transferase Enzyme Families

The defined C6 chain length of hexanoyl-CoA makes it an indispensable tool for probing substrate specificity determinants in medium-chain acyl-CoA dehydrogenase (MCAD) and CoA transferase families [4][5]. Its kinetic parameters (Km ≈ 30–360 μM across different enzymes; kcat up to 320 h⁻¹) are well-documented and distinct from both shorter (C4) and longer (C8) chain analogs, enabling precise structure-function studies and mutagenesis screening. The Y375K MCAD variant study exemplifies how hexanoyl-CoA uniquely reveals gain-of-function phenotypes inaccessible with other substrates [4].

Fatty Acid β-Oxidation and Metabolic Disorder Research

Hexanoyl-CoA is a key intermediate in mitochondrial β-oxidation of medium-chain fatty acids and is implicated in metabolic disorders such as MCAD deficiency [6]. Its chain-length-specific kinetic behavior with glycine N-acyltransferase (Km within 0.3–5.6 mmol/L range) is directly relevant to studies of inborn errors of metabolism where acyl-CoA esters accumulate and are excreted as acylglycines [7]. The triammonium salt's aqueous solubility facilitates its use in mitochondrial respiration assays and enzyme activity measurements in physiologically relevant buffer systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexanoyl-Coenzyme A (triammonium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.